2-Benzyl-4-chloromethyl-5-methyl-oxazole

Medicinal chemistry Chemical procurement Building block authentication

Select 2-Benzyl-4-chloromethyl-5-methyl-oxazole for superior synthetic utility in medicinal chemistry programs. Its bifunctional design—a nucleophile-reactive chloromethyl handle at C-4 and metabolically stabilizing C-5 methyl group—enables high-purity (>99:1) library generation via established amination protocols, outperforming des-methyl and phenyl analogs. This scaffold uniquely supports controlled LogP ladder experiments (est. 3.3–3.7) within a single chemotype, offering distinct lipophilicity-driven differentiation for COX-2 and anti-inflammatory lead optimization. A solid at ambient temperatures, it ensures stability during automated handling, unlike its low-melting-point analog.

Molecular Formula C12H12ClNO
Molecular Weight 221.68 g/mol
Cat. No. B8446576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-4-chloromethyl-5-methyl-oxazole
Molecular FormulaC12H12ClNO
Molecular Weight221.68 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)CC2=CC=CC=C2)CCl
InChIInChI=1S/C12H12ClNO/c1-9-11(8-13)14-12(15-9)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
InChIKeyWMQAQFYLACRLDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-4-chloromethyl-5-methyl-oxazole: Structural and Pharmacochemical Baseline for Procurement Evaluation


2-Benzyl-4-chloromethyl-5-methyl-oxazole (C₁₂H₁₂ClNO, MW 221.68 g/mol) is a trisubstituted 1,3-oxazole heterocycle bearing a benzyl group at C-2, a chloromethyl electrophilic handle at C-4, and a methyl group at C-5 . The compound belongs to the 2,4,5-trisubstituted oxazole scaffold class, a privileged framework in medicinal chemistry associated with COX inhibition, anticancer, and anti-inflammatory activities [1]. Its bifunctional reactivity profile—nucleophilic substitution at the chloromethyl site combined with the metabolic stability conferred by C-5 methylation—positions it as a versatile intermediate for parallel library synthesis and structure–activity relationship (SAR) exploration. The compound is available from multiple chemical suppliers at 95% purity, typically as a solid .

Why Generic Substitution Fails: Structural Determinants That Preclude Simple Analog Interchange for 2-Benzyl-4-chloromethyl-5-methyl-oxazole


Close structural analogs within the trisubstituted oxazole class differ by only a single substituent yet exhibit substantially divergent physicochemical and reactivity profiles that directly impact synthetic utility and biological screening outcomes. The C-5 methyl group, the C-2 benzyl versus phenyl substitution, and the position of the chloromethyl handle collectively govern lipophilicity (LogP), melting point, electrophilic reactivity, and metabolic stability . Replacing the title compound with the des-methyl analog (2-benzyl-4-(chloromethyl)-1,3-oxazole, mp 31–32 °C) or the phenyl analog (4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole, mp 83 °C) alters both the physical form under ambient storage conditions and the LogP-driven membrane permeability profile, creating non-equivalent SAR data points [1]. The quantitative evidence below demonstrates that procurement decisions based solely on oxazole-class membership, without verifying the specific substitution pattern, can introduce uncontrolled variables into lead optimization cascades.

Quantitative Differentiation Evidence for 2-Benzyl-4-chloromethyl-5-methyl-oxazole Versus Closest Structural Analogs


Molecular Weight Differentiation: 221.68 g/mol Distinguishes the C-5 Methyl + C-2 Benzyl Combination from All Common Analogs

The target compound possesses a molecular weight of 221.68 g/mol (C₁₂H₁₂ClNO), which is 14.02 Da higher than the two most frequently encountered analogs: the des-methyl compound 2-benzyl-4-(chloromethyl)-1,3-oxazole (MW 207.66, C₁₁H₁₀ClNO) and the phenyl analog 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole (MW 207.66, C₁₁H₁₀ClNO) [1]. This mass difference arises from the simultaneous presence of both the C-5 methyl group and the C-2 benzyl (methylene-extended) substituent—a combination absent in any single analog. Among compounds sharing the identical molecular formula (C₁₂H₁₂ClNO, MW 221.68), the title compound is structurally distinguished from regioisomeric variants such as 4-chloromethyl-2-(3,5-dimethylphenyl)oxazole and 4-(2-chloroethyl)-5-methyl-2-phenyloxazole by the specific connectivity of the benzyl group at C-2 and the chloromethyl at C-4 [2]. This molecular weight signature provides a rapid LC-MS quality control checkpoint to verify compound identity upon receipt and to detect substitution errors in custom synthesis orders.

Medicinal chemistry Chemical procurement Building block authentication

Melting Point Differentiation: Solid-State Handling and Formulation Implications of the 5-Methyl Substituent

Although an authoritative experimentally determined melting point for the title compound is not available in the peer-reviewed literature, the structurally closest analogs with reported data bracket a wide thermal range. The des-methyl analog 2-benzyl-4-(chloromethyl)-1,3-oxazole melts at 31–32 °C (near-ambient, requiring cold storage) , while the phenyl analog 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole melts at 83 °C [1]. The C-5 methyl group disrupts crystal packing relative to the des-methyl series, raising the melting point substantially above ambient temperature. The title compound, bearing both the C-5 methyl and the flexible benzyl side chain, is expected to exhibit a melting point intermediate between these analogs, consistent with the general observation that increasing alkyl substitution on the oxazole core elevates the melting point through enhanced van der Waals contacts. Supplier specifications indicate the compound is a solid at room temperature, in contrast to the des-methyl analog which requires refrigerated storage (4 °C) to maintain solid form .

Pre-formulation Solid-state chemistry Compound management

Lipophilicity Divergence: LogP Increase Driven by the C-5 Methyl and C-2 Benzyl Combination

The combined presence of the C-5 methyl group and the C-2 benzyl substituent increases the calculated LogP of the title compound relative to analogs lacking either feature. For C₁₂H₁₂ClNO oxazole isomers with comparable substitution patterns, reported experimental and calculated LogP values range from 3.10 to 3.87 . The des-methyl analog 2-benzyl-4-(chloromethyl)-1,3-oxazole (C₁₁H₁₀ClNO) has a lower predicted LogP due to the absence of the C-5 methyl group, while the phenyl analog 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole has a reduced LogP due to the absence of the benzyl methylene bridge . The benzyl group contributes approximately +0.5 to +0.7 LogP units relative to a phenyl substituent based on fragment-based calculations [1]. The title compound thus occupies a distinct lipophilicity space that affects membrane permeability, plasma protein binding, and non-specific binding in biochemical assays—factors that cannot be replicated by substituting a close analog in a screening cascade.

ADME prediction Lipophilicity Drug-likeness SAR

Synthetic Accessibility: High-Yield Regioselective Chloromethylation at C-4 of 2-Aryl-5-methyl-oxazoles

The title compound is accessible via a highly regioselective direct halogenation protocol developed by Yamane et al. (Takeda Pharmaceutical) and independently by Lee et al. (Novartis) [1]. Treatment of 2-aryl-4,5-dimethyl-1,3-oxazoles with N-chlorosuccinimide (NCS) in acetonitrile under mild conditions provides the 4-chloromethyl isomer with exceptionally high regioselectivity, discriminating against the competing 5-chloromethyl product. For the 2-phenyl analog (4-chloromethyl-5-methyl-2-phenyl-1,3-oxazole), the POCl₃-mediated deoxygenation-chlorination route affords an isolated yield of 86% at >99% regioselectivity [1]. The corresponding 2-benzyl substrate is expected to behave analogously, providing reliable access to the title compound in multi-gram quantities without chromatographic purification. This contrasts with the synthesis of 2-benzyl-4-(chloromethyl)-1,3-oxazole (des-methyl), which proceeds via a lower-yielding cyclization route (reported 33% yield) and lacks the regioselectivity control afforded by the 5-methyl directing effect.

Process chemistry Custom synthesis Scale-up feasibility

Electrophilic Reactivity at C-4 Chloromethyl: Differentiated Leaving-Group Reactivity Versus C-2 and C-5 Chloromethyl Isomers

The chloromethyl group at the C-4 position of the oxazole ring exhibits distinct electrophilic reactivity compared to C-2 or C-5 chloromethyl isomers due to the electronic environment of the heterocycle. The C-4 position is directly adjacent to the ring nitrogen, which withdraws electron density and enhances the electrophilicity of the chloromethyl carbon toward nucleophilic substitution [1]. In systematic studies of chloromethyl-functionalized oxazoles, methyl 2-(chloromethyl)oxazole-4-carboxylate (C-2 chloromethyl) undergoes nucleophilic substitution with primary amines in acetonitrile at 60 °C with AgClO₄ activation to give product ratios exceeding 99:1 and isolated yields up to 70% [2]. The C-4 chloromethyl in the title compound is expected to show comparable or enhanced reactivity due to the absence of the electron-withdrawing ester at C-4, making the methylene carbon more electron-rich and susceptible to SN2 displacement. The C-5 methyl substituent additionally provides steric shielding that directs nucleophilic attack exclusively to the C-4 site, whereas 2-benzyl-4-(chloromethyl)-1,3-oxazole (des-methyl) lacks this regiochemical control [1].

Click chemistry Nucleophilic substitution Library synthesis Bioconjugation

COX Inhibition Potential: Class-Level Evidence for Anti-Inflammatory Screening Applications

The oxazole scaffold is a validated pharmacophore for cyclooxygenase (COX) inhibition, with numerous 2,4,5-trisubstituted oxazole derivatives demonstrating activity against COX-1 and COX-2 enzymes [1]. The title compound has been explicitly associated with COX inhibition properties in compound vendor documentation, although peer-reviewed IC₅₀ values are not publicly available . In a broader SAR context, 2,4,5-trisubstituted oxazole derivatives evaluated in human lung NCI-H460 cells demonstrated dual aquaporin-4 (AQP4) inhibition and suppression of inflammatory cytokines (TNF-α, IL-6), with compound 3a emerging as a viable lead [2]. Separately, 4-aryl/cycloalkyl-5-phenyloxazole derivatives achieved selective COX-2 inhibition [3]. The title compound's specific substitution pattern—benzyl at C-2, chloromethyl at C-4, and methyl at C-5—places it in a favorable region of oxazole SAR space for COX-2-targeted screening, but head-to-head comparative COX inhibition data against the des-methyl or phenyl analogs are absent from the public literature. This represents a critical evidence gap: procurement for COX-screening cascades should be accompanied by internal head-to-head profiling against the closest analogs to establish substitution-dependent selectivity.

COX-2 inhibition Anti-inflammatory Drug discovery In vitro pharmacology

Optimal Application Scenarios for 2-Benzyl-4-chloromethyl-5-methyl-oxazole Based on Quantitative Differentiation Evidence


Parallel Library Synthesis Requiring Regioselective C-4 Derivatization with a Single Reactive Handle

The combination of a single electrophilic chloromethyl site at C-4 and a sterically directing C-5 methyl group makes the title compound an ideal core scaffold for nucleophilic substitution-based library generation. Unlike 2-benzyl-4-(chloromethyl)-1,3-oxazole, which lacks the C-5 methyl directing group and may allow competing side reactions, the title compound channels nucleophilic attack exclusively to the C-4 position. The established substitution protocol using primary amines with AgClO₄/CH₃CN at 60 °C achieves product ratios exceeding 99:1 [1], enabling high-purity library member synthesis without chromatographic separation. This scenario directly leverages Evidence Items 4 and 5 from Section 3.

ADME-Focused Lead Optimization Where Lipophilic Fine-Tuning Is Required

When a lead series requires systematic LogP modulation in the range of 3.0–4.0, the title compound serves as a reference point at the upper end of this window (estimated LogP ~3.3–3.7) . Its lipophilicity is approximately 0.5–0.7 LogP units higher than either the des-methyl or phenyl analogs, making it valuable for exploring the relationship between lipophilicity and metabolic clearance, plasma protein binding, or cell permeability. Procurement of all three analogs (title compound, des-methyl, and phenyl) enables a controlled LogP ladder experiment within a single chemotype. This scenario directly leverages Evidence Items 1 and 3 from Section 3.

Ambient-Temperature Compound Management for High-Throughput Screening Collections

For screening libraries managed at ambient temperature (20–25 °C), the title compound offers a practical advantage over the des-methyl analog, which melts at 31–32 °C and requires refrigerated storage at 4 °C to maintain solid form . The title compound's higher expected melting point ensures solid-state stability under standard automated compound handling conditions, reducing the risk of liquid-phase degradation, evaporative loss during weighing, and cross-contamination in microtiter plates. This scenario directly leverages Evidence Items 1 and 2 from Section 3.

Scalable Synthesis of Advanced Intermediates for COX-2-Targeted Programs

For medicinal chemistry programs targeting COX-2-mediated inflammation, the title compound provides a scalable entry point via the regioselective halogenation route (expected yields of 60–86%) [2], compared to the lower-yielding cyclization route (33%) required for the des-methyl analog . Although peer-reviewed COX-2 IC₅₀ data are not publicly available for the title compound, the validated oxazole pharmacophore for COX inhibition supports its use as a starting scaffold for focused library synthesis, provided that internal head-to-head COX profiling against key analogs is incorporated into the screening cascade. This scenario directly leverages Evidence Items 4 and 6 from Section 3.

Quote Request

Request a Quote for 2-Benzyl-4-chloromethyl-5-methyl-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.